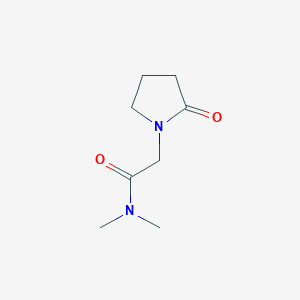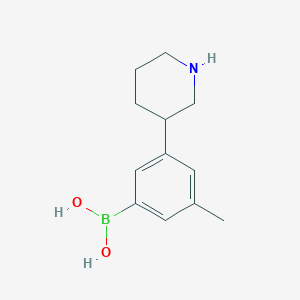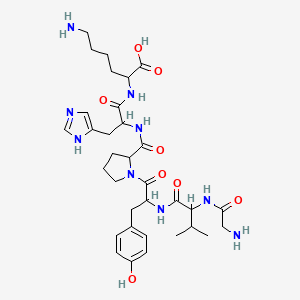
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound belonging to the racetam family It is structurally characterized by a pyrrolidone ring, which is a five-membered lactam, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale procedures that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .
Scientific Research Applications
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: It is explored for its potential use in treating cognitive disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function . The compound may also influence the release of neurotransmitters and improve neuronal communication.
Comparison with Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidone structure.
Aniracetam: Another racetam with additional phenyl groups, known for its cognitive-enhancing properties.
Phenylpiracetam: A derivative of piracetam with enhanced potency and additional phenyl groups.
Uniqueness: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications compared to other racetams .
Properties
CAS No. |
61516-77-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 |
InChI Key |
YHMPQJHETDWGCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14084899.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084904.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)

![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

